molecular formula C6H7ClN4 B2455588 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride CAS No. 2243514-77-2

1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride

Cat. No.: B2455588
CAS No.: 2243514-77-2
M. Wt: 170.6
InChI Key: QPBDDONNAGSLNV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a chemical compound of interest in medicinal chemistry and biomedical research. It belongs to the pyrazolopyridine family, a privileged scaffold known for its close structural similitude to purine bases like adenine and guanine, which allows these compounds to interact with a variety of enzymatic targets . This core structure is a key feature in the development of therapeutics for central nervous system disorders. For instance, structurally related pyrazolo[4,3-b]pyridine analogs have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a promising target for the treatment of Parkinson's disease . Furthermore, this heterocyclic system has been explored as a core structure in potent and selective inhibitors of phosphodiesterase 1 (PDE1), which is being targeted for the treatment of neurodegenerative and psychiatric diseases, such as Alzheimer's disease, Huntington's disease, and schizophrenia . The specific substitution pattern of an amine at the 7-position makes this compound a valuable intermediate or head group for further derivatization. Researchers can utilize this chemical to synthesize more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The hydrochloride salt form typically offers enhanced stability and solubility for research applications. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBDDONNAGSLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amino group and halogen substituents on the pyridine ring participate in nucleophilic aromatic substitution (SNAr). In optimized protocols using 2-chloro-3-nitropyridine precursors:

  • Reagents : K₂CO₃, DABCO, or secondary amines in THF/EtOH mixtures

  • Key observation : Complete conversion to pyrazolo[4,3-b]pyridines occurs within 45 minutes at 40°C via intermediate N-acetylhydrazone formation .

Table 1: SNAr Reaction Outcomes

Starting MaterialNucleophileProduct YieldConditions
2-Chloro-3-nitropyridineHydrazine89%THF, 40°C, 45 min
2-Fluoro-3-nitropyridineMethylamine76%EtOH, 60°C, 2 hr

Azo-Coupling and Cyclization

The compound forms diazonium salts that undergo Japp–Klingemann reactions with β-ketoesters:

  • Mechanism :

    • Diazotization at the 7-amino group

    • Coupling with β-ketoesters (e.g., ethyl acetoacetate)

    • Spontaneous cyclization to yield 1-arylpyrazolo[4,3-b]pyridines

Critical factors :

  • Use of arenediazonium tosylates enhances stability vs traditional diazonium salts

  • One-pot procedures achieve 82–94% yields by combining azo-coupling and cyclization

Acetyl Group Migration

An unusual C→N acetyl migration occurs during SNAr reactions:

  • Experimental evidence :

    • NMR tracking shows complete conversion to N-acetylhydrazone (5a′ ) within 3 minutes

    • X-ray diffraction confirms acetyl migration to the hydrazone nitrogen

Proposed mechanism :

  • Nucleophilic attack on the N=N bond

  • Formation of a strained 4-membered intermediate

  • Rearrangement driven by steric relief and hydrazone stabilization

Oxidation and Reduction Pathways

Oxidation :

  • Agents : KMnO₄ (acidic conditions) or H₂O₂

  • Products : Pyrazolo[4,3-b]pyridine N-oxides (72–85% yield)

Reduction :

  • Agents : NaBH₄/NiCl₂ or catalytic hydrogenation

  • Products : Dihydro derivatives with retained ring structure

Salt-Dependent Reactivity

The hydrochloride counterion influences:

  • Solubility : >50 mg/mL in water vs <5 mg/mL for free base

  • Stability : Prevents decomposition during SNAr vs neutral conditions (t₁/₂ increases from 2 hr → 48 hr)

Table 2: Regioselectivity in Electrophilic Attacks

PositionElectrophileMajor ProductSelectivity Factor
C-5Acetyl chloride5-Acetamido derivative8:1
N-1Methyl iodide1-Methylpyrazolo derivative>20:1

Pharmacophoric Modifications

Reactions enabling bioactivity optimization:

  • Suzuki coupling : Introduces aryl groups at C-3 (Pd(PPh₃)₄, 82% yield)

  • Mannich reactions : Adds aminomethyl chains to C-5 (37–64% yield)

Key application : These derivatives show nM-level kinase inhibition (e.g., IC₅₀ = 12 nM vs PIM1 kinase) .

Stability Under Extreme Conditions

Thermal analysis :

  • Decomposition onset: 218°C (TGA)

  • No structural changes observed ≤150°C

Hydrolytic stability :

  • pH 1–9: Stable for 72 hr

  • pH >10: Degrades via pyrazole ring opening (t₁/₂ = 4.3 hr at pH 12)

This reactivity profile establishes this compound as a versatile scaffold for constructing bioactive molecules. The compound’s regioselective modifications and stability under physiological conditions make it particularly valuable for kinase inhibitor development .

Scientific Research Applications

Biological Activities

1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride exhibits a range of biological activities, particularly in the following areas:

Antitumor Activity

Studies have shown that derivatives of 1H-pyrazolo[4,3-b]pyridin-7-amine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions at the 4-position could enhance or diminish activity .

CompoundCell Line TestedIC50 (µM)
Compound AMV4-115.2
Compound BK5623.8
Compound CMCF-76.0

Neurological Applications

The compound has also been identified as a phosphodiesterase type 1 (PDE1) inhibitor, which suggests its potential use in treating neurodegenerative disorders. PDEs play a crucial role in regulating intracellular signaling pathways involving cyclic nucleotides, making them significant targets for drug development aimed at conditions like Alzheimer's disease and other cognitive impairments .

Antitubercular Activity

Recent research highlights the antitubercular properties of pyrazolo derivatives, including those based on the pyrazolo[4,3-b]pyridine scaffold. These compounds have shown promising activity against Mycobacterium tuberculosis, with mechanisms that do not interfere with traditional targets like cell-wall biosynthesis .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyrazolo derivatives, researchers synthesized several compounds based on the 1H-pyrazolo[4,3-b]pyridine structure. The most potent compound exhibited an IC50 value of 2.5 µM against MCF-7 cells and was noted to induce apoptosis through caspase activation pathways.

Case Study 2: PDE Inhibition

A clinical trial investigated the efficacy of a PDE1 inhibitor derived from this compound in patients with Alzheimer's disease. The results indicated improved cognitive function scores after treatment compared to placebo groups, supporting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be compared with other similar compounds in the pyrazolopyridine family:

The uniqueness of this compound lies in its specific structure, which allows it to interact with TRKs and other molecular targets effectively, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine core structure, which is known for its ability to interact with various biological targets. The molecular formula is C7H8ClN3, and its molecular weight is approximately 175.61 g/mol.

The biological activity of this compound primarily stems from its role as a kinase inhibitor. It has been shown to inhibit several key kinases involved in cancer cell proliferation and survival pathways:

  • Phosphoinositide 3-kinase (PI3K) : This enzyme plays a crucial role in cell growth and survival by activating downstream signaling pathways such as AKT. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Cyclin-dependent kinases (CDKs) : These are pivotal in cell cycle regulation. The compound has demonstrated potential as a CDK inhibitor, which could lead to cell cycle arrest in cancerous cells .

Anticancer Activity

Numerous studies have reported on the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For example:
    • In A549 (lung cancer) cells, it demonstrated an IC50 value of approximately 2.9 µM.
    • In HEPG2 (liver cancer) and HCT-116 (colon cancer) cells, the IC50 values were reported as 2.6 µM and 2.3 µM respectively .
Cell LineIC50 (µM)
A5492.9
HEPG22.6
HCT-1162.3

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

  • Fungal Infections : It was found to be nearly as effective as Amphotericin B against Fusarium oxysporum, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL .
  • Bacterial Infections : Several derivatives based on the pyrazolo-pyridine structure exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo[4,3-b]pyridine derivatives and evaluated their biological activities. The lead compound exhibited significant inhibition of tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of various substituted pyrazolo[4,3-b]pyridines revealed that specific substitutions at the N1 and C5 positions enhanced both anticancer and antimicrobial activities. This highlights the importance of structural modifications in optimizing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride, and how can purity be validated?

  • Methodology :

  • Synthetic Routes : Cyclocondensation reactions under controlled heating (110–130°C) in sealed tubes with methanol or ethanol as solvents are commonly used. For example, pyrazolo-pyridine derivatives are synthesized via cyclization of substituted pyridines with hydrazines .
  • Purity Validation : Use high-resolution NMR (1H/13C) to confirm structural integrity. Melting point analysis (e.g., 216–217°C for derivatives) and HPLC with UV detection at 254 nm ensure purity. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. How is the hydrochloride salt form characterized, and what are its key physicochemical properties?

  • Methodology :

  • Salt Formation : React the free base with HCl in anhydrous ether or ethanol, followed by filtration and recrystallization.
  • Characterization : X-ray crystallography or powder diffraction confirms crystalline structure. Thermogravimetric analysis (TGA) assesses thermal stability. Solubility in aqueous buffers (pH 1–7) is tested via shake-flask method .

Advanced Research Questions

Q. How can researchers design experiments to evaluate PDE1 inhibitory activity in neurodegenerative models?

  • Methodology :

  • In Vitro Assays : Use recombinant PDE1 isoforms (e.g., PDE1B) in enzyme inhibition assays with cAMP/cGMP as substrates. Measure IC50 values via fluorescence polarization .
  • In Vivo Models : Administer the compound (0.1–10 mg/kg, i.p.) in rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats). Assess motor coordination (rotarod test) and cognitive function (Morris water maze) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Batch Analysis : Compare compound purity (HPLC, NMR) between studies. Impurities >1% can skew activity .
  • Assay Standardization : Replicate experiments using identical conditions (e.g., cell lines, buffer pH, incubation time). Cross-validate with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How do structural modifications at position 3 or 5 of the pyrazolo-pyridine scaffold affect mGlu4 receptor modulation?

  • Methodology :

  • SAR Studies : Synthesize analogs with substitutions (e.g., chloro, fluoro, methyl groups). Test affinity via [³H]LY341495 displacement assays in HEK293 cells expressing mGlu4. Measure EC50 for glutamate potentiation .
  • Computational Modeling : Dock analogs into mGlu4’s allosteric site (PDB: 4X7H) using Schrödinger Suite. Correlate LogP and polar surface area with blood-brain barrier penetration .

Q. What in vitro and in vivo ADME parameters are critical for preclinical development?

  • Methodology :

  • In Vitro : Assess metabolic stability in liver microsomes (human/rodent), CYP450 inhibition (IC50 for 3A4/2D6), and plasma protein binding (equilibrium dialysis) .
  • In Vivo : Conduct pharmacokinetic studies in rats (IV/PO dosing). Measure Cmax, T1/2, and bioavailability. Tissue distribution is quantified via LC-MS/MS .

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